2-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine
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Overview
Description
2-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine is a synthetic organic compound belonging to the class of heterocyclic aromatic compounds. It is characterized by the presence of a pyridine ring substituted with a 4-methylphenyl group and a pyrrolidinyl group at the propenyl position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
2-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of various industrial chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-(1-pyrrolidino)ethyl triphenyl phosphonium bromide with 2-(p-toluoyl) pyridine in the presence of an aprotic solvent and a base. The reaction is then isomerized in the presence of an acid catalyst . Another method involves the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as high temperatures and pressures, is common in industrial settings to achieve the desired product in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce reduced derivatives of the compound.
Mechanism of Action
The mechanism of action of 2-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds with similar structures, such as pyridine N-oxides and other substituted pyridines.
Indole derivatives: Compounds containing the indole nucleus, which share some structural similarities with pyridine derivatives.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
2-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine is unique due to its specific substitution pattern and the presence of both a pyridine ring and a pyrrolidinyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H22N2 |
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Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine |
InChI |
InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/b18-11- |
InChI Key |
CBEQULMOCCWAQT-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC=N3 |
SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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